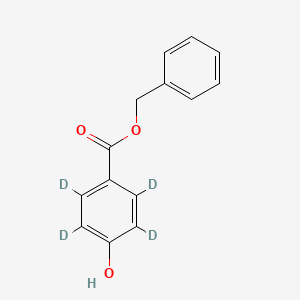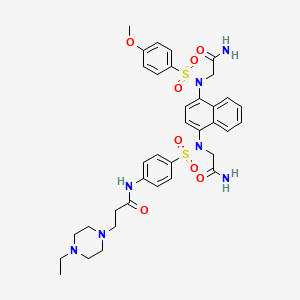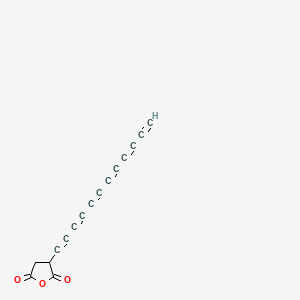
3-Dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione;molecular hydrogen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione is a complex organic compound characterized by its unique structure, which includes multiple triple bonds and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of 1,3,5,7,9,11-Dodecahexayne as a precursor . The synthesis process includes:
Formation of the Hexayne Backbone: This step involves the coupling of smaller alkynes to form the hexayne structure.
Cyclization: The linear hexayne undergoes cyclization to form the oxolane ring.
Industrial Production Methods
Industrial production of this compound is still in the experimental stage, with research focusing on optimizing the reaction conditions to improve yield and purity. The use of catalysts and advanced reaction techniques, such as microwave-assisted synthesis, are being explored to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogens and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
3-Dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione has several scientific research applications:
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Pharmaceuticals: Its potential biological activity is being explored for the development of new drugs.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which 3-Dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple triple bonds and functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,7,9,11-Dodecahexayne: A precursor in the synthesis of the target compound.
Cyclododecahexaene: Another compound with multiple double bonds.
Uniqueness
3-Dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione is unique due to its combination of multiple triple bonds and an oxolane ring, which imparts distinct chemical and physical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C16H26O3 |
|---|---|
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
3-dodeca-1,3,5,7,9,11-hexaynyloxolane-2,5-dione;molecular hydrogen |
InChI |
InChI=1S/C16H4O3.11H2/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18;;;;;;;;;;;/h1,14H,13H2;11*1H |
Clave InChI |
DEDRWPKBQRXUKY-UHFFFAOYSA-N |
SMILES canónico |
[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C#CC#CC#CC#CC#CC#CC1CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



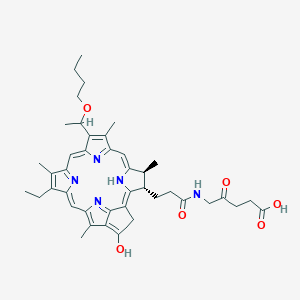
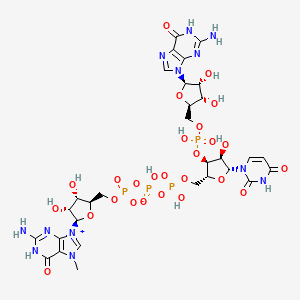




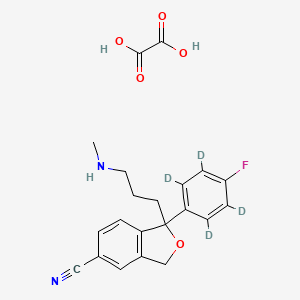



![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
